![molecular formula C22H23N3O3 B2662226 1-methyl-3-({[(4-methylbenzoyl)oxy]imino}methyl)-2-morpholino-1H-indole CAS No. 866017-56-3](/img/structure/B2662226.png)

1-methyl-3-({[(4-methylbenzoyl)oxy]imino}methyl)-2-morpholino-1H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

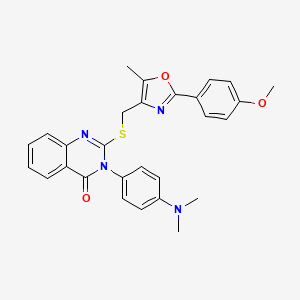

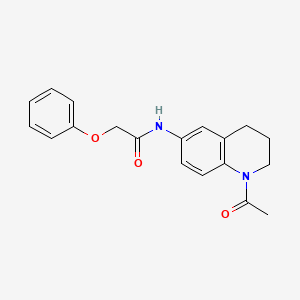

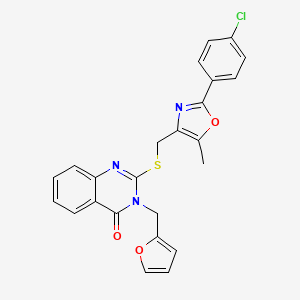

The compound “1-methyl-3-({[(4-methylbenzoyl)oxy]imino}methyl)-2-morpholino-1H-indole” is a chemical compound with the molecular formula C22H23N3O3 . It is also known by several synonyms such as (e)-{[1-methyl-2-(morpholin-4-yl)-1h-indol-3-yl]methylidene}amino 4-methylbenzoate and {[(E)-{[1-Methyl-2-(4-morpholinyl)-1H-indol-3-yl]methylene}amino]oxy}(4-methylphenyl)methanone .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 377.43632 . Other physical and chemical properties such as melting point, boiling point, and density could not be found in the available resources.Wissenschaftliche Forschungsanwendungen

Indole Synthesis and Applications

Indole and its derivatives are significant in medicinal chemistry due to their presence in many natural and synthetic compounds with diverse biological activities. Research efforts have been focused on developing new methods for indole synthesis and exploring their potential applications, including anticancer, antimicrobial, and antioxidant activities.

Synthesis of Indole Derivatives : A comprehensive review of indole synthesis methodologies categorizes them into nine types based on the last bond formed in the indole ring. These strategies provide a framework for understanding indole synthesis and its application in creating bioactive molecules (Taber & Tirunahari, 2011).

Anticancer Properties : The Fischer synthesis of indoles from 2,6-disubstituted arylhydrazones is reviewed, highlighting the potential of indole derivatives in cancer research. This method allows for the generation of indole compounds with varying substitutions, which can be explored for their anticancer activities (Fusco & Sannicolo, 1978).

Antioxidant Activity : Research on the ABTS/PP Decolorization Assay of Antioxidant Capacity highlights the importance of understanding the antioxidant potential of compounds, including indole derivatives. These findings are crucial for evaluating the therapeutic applications of indoles in oxidative stress-related diseases (Ilyasov et al., 2020).

Antiprotozoal Activity : Medicinal plants containing indole alkaloids are reviewed for their activity against protozoal diseases, indicating the potential of indole derivatives in developing treatments for infections caused by protozoa (Phillipson & Wright, 1991).

Eigenschaften

IUPAC Name |

[(E)-(1-methyl-2-morpholin-4-ylindol-3-yl)methylideneamino] 4-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3/c1-16-7-9-17(10-8-16)22(26)28-23-15-19-18-5-3-4-6-20(18)24(2)21(19)25-11-13-27-14-12-25/h3-10,15H,11-14H2,1-2H3/b23-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWILJHCLWPXSB-HZHRSRAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)ON=CC2=C(N(C3=CC=CC=C32)C)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)O/N=C/C2=C(N(C3=CC=CC=C32)C)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-3-({[(4-methylbenzoyl)oxy]imino}methyl)-2-morpholino-1H-indole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2662150.png)

![(S)-Methyl 2-(4-(4-chlorophenyl)-2-(hydroxymethyl)-3,9-dimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate](/img/structure/B2662154.png)

![2'-((2-(4-Methoxyphenyl)-2-oxoethyl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B2662155.png)

![3-{(E)-[2-(4-benzylpiperazino)-1,3-thiazol-5-yl]methylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B2662163.png)